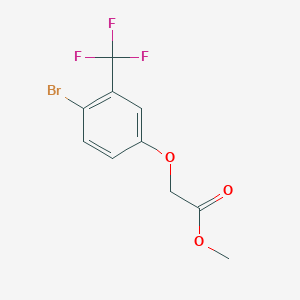
1-Bromo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene is a versatile organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a methoxyethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene can be synthesized through several methods, including:
Halogenation: Bromination of 4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene using bromine in the presence of a catalyst.
Nucleophilic Substitution: Reacting 1-bromo-2-(trifluoromethyl)benzene with 2-methoxyethanol under basic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
化学反応の分析
Types of Reactions: 1-Bromo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene undergoes various types of reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid or ketone.
Reduction: Reduction of the bromine atom to form the corresponding hydrocarbon.
Substitution: Replacement of the bromine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Utilizing nucleophiles like sodium azide (NaN3) or potassium iodide (KI) under basic conditions.
Major Products Formed:
Oxidation: 1-Bromo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzoic acid or 1-Bromo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzophenone.
Reduction: 1,4-Dihydro-1-bromo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene.
Substitution: 1-Azido-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene or 1-Iodo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene.
科学的研究の応用
1-Bromo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene finds applications in various scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors.
Pathways Involved: The methoxyethoxy group may influence the compound's solubility and transport within biological systems, affecting its overall activity.
類似化合物との比較
1-Bromo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene is compared with similar compounds to highlight its uniqueness:
1-Bromo-4-(2-methoxyethoxy)benzene: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
1-Bromo-2-(trifluoromethyl)benzene: Does not have the methoxyethoxy group, affecting its solubility and binding properties.
1-Bromo-4-(methoxy)benzene: Contains a simpler methoxy group, leading to different chemical behavior.
特性
IUPAC Name |
1-bromo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c1-15-4-5-16-7-2-3-9(11)8(6-7)10(12,13)14/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLRRNHQVBGGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Isopropoxy-4'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B8159870.png)
![3-Ethoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159872.png)
![3-Methoxy-3'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B8159880.png)
![3'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159886.png)
![3-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159892.png)
![4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159900.png)
![4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B8159919.png)
![4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B8159920.png)






